

2,2-Dimethylmorpholine: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: 2,2-Dimethylmorpholine

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Abstract

2,2-Dimethylmorpholine is a heterocyclic organic compound belonging to the morpholine family. While specific research on the biological activities of the 2,2-dimethyl isomer is limited in publicly available literature, the broader class of morpholine derivatives has been extensively investigated, revealing a wide range of pharmacological properties. This technical guide provides an in-depth overview of the potential research applications of **2,2-**

Dimethylmorpholine by drawing inferences from the well-established activities of structurally related morpholine-containing compounds. This document summarizes the known physicochemical properties of **2,2-Dimethylmorpholine**, proposes potential areas of pharmacological investigation, details exemplary experimental protocols that can be adapted for its study, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profiles of drug candidates.^{[1][2]} Appropriately substituted morpholines have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. The substitution pattern on the

morpholine ring is a key determinant of its biological activity. While isomers like 2,6-dimethylmorpholine have been studied more extensively, particularly as precursors to fungicides and certain pharmaceuticals, the unique steric hindrance provided by the gem-dimethyl group at the C2 position of **2,2-Dimethylmorpholine** could lead to novel pharmacological profiles.[\[3\]](#)

Physicochemical Properties of 2,2-Dimethylmorpholine and Its Isomers

Understanding the fundamental physicochemical properties of **2,2-Dimethylmorpholine** is crucial for predicting its behavior in biological systems and for designing experiments. The following table summarizes the available data for **2,2-Dimethylmorpholine** and compares it with its more studied isomer, 2,6-Dimethylmorpholine.

Property	2,2-Dimethylmorpholine	2,6-Dimethylmorpholine
CAS Number	147688-58-2 [4] [5]	141-91-3 [6]
Molecular Formula	C6H13NO [4] [5]	C6H13NO [6]
Molecular Weight	115.17 g/mol [4] [5]	115.17 g/mol [6]
Boiling Point	144.3±15.0 °C (Predicted) [7]	147 °C (lit.) [6]
Density	0.872±0.06 g/cm3 (Predicted) [7]	0.935 g/mL at 25 °C (lit.) [3]
pKa	9.04±0.40 (Predicted) [7]	Not readily available
LogP	0.3848 (Predicted) [5]	0.3 (Predicted) [6] [8] [9]
Topological Polar Surface Area (TPSA)	21.26 Å² [5]	21.3 Å² [6] [8] [9]

Potential Research Applications

Based on the established bioactivities of other morpholine derivatives, the following areas represent promising avenues for investigating the research applications of **2,2-Dimethylmorpholine**.

Anticancer Activity

Morpholine derivatives have been explored as scaffolds for various anticancer agents, including kinase inhibitors. The morpholine moiety can improve solubility and other pharmacokinetic properties.

- Hypothesized Mechanism: Derivatives of **2,2-Dimethylmorpholine** could be synthesized to target specific kinases involved in cancer cell proliferation and survival, such as PI3K, Akt, or mTOR. The gem-dimethyl group could potentially confer selectivity for certain kinase binding pockets.

Antimicrobial and Antifungal Activity

The morpholine ring is a core component of several antifungal drugs (e.g., amorolfine) and has been incorporated into novel antibacterial agents.[2]

- Hypothesized Mechanism: **2,2-Dimethylmorpholine** could serve as a building block for compounds that inhibit ergosterol biosynthesis in fungi or interfere with bacterial cell wall synthesis.

Central Nervous System (CNS) Applications

The morpholine scaffold is present in several CNS-active drugs. Its ability to cross the blood-brain barrier makes it an attractive moiety for targeting neurological and psychiatric disorders.

- Hypothesized Mechanism: N-substituted derivatives of **2,2-Dimethylmorpholine** could be designed to modulate the activity of neurotransmitter receptors or transporters, with potential applications as antidepressants, anxiolytics, or antipsychotics.

Experimental Protocols (Exemplary)

The following are generalized experimental protocols adapted from literature on morpholine derivatives. These would require optimization for the specific study of **2,2-Dimethylmorpholine** and its derivatives.

General Synthesis of N-Aryl-2,2-Dimethylmorpholine

This protocol is a hypothetical adaptation for the synthesis of a derivative of **2,2-Dimethylmorpholine**, based on common methods for N-arylation of cyclic amines.

- **Reaction Setup:** To a solution of **2,2-Dimethylmorpholine** (1.0 eq) in a suitable solvent (e.g., toluene or dioxane) in a sealed reaction vessel, add the desired aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
- **Reaction Conditions:** Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at 80-120 °C for 12-24 hours.
- **Work-up and Purification:** After cooling to room temperature, filter the reaction mixture through celite and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
- **Characterization:** Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

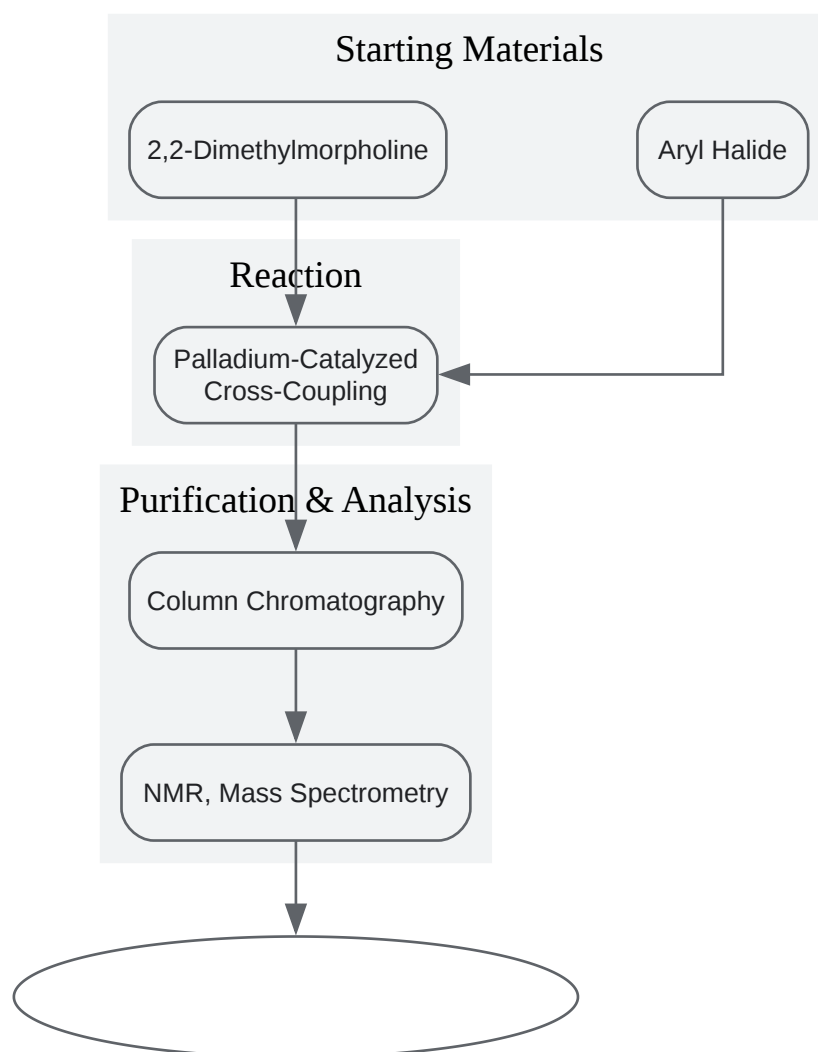
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

- **Cell Culture:** Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ atmosphere.
- **Cell Seeding:** Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the **2,2-Dimethylmorpholine** derivative (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- **MTT Assay:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

- Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) value.

Visualizations

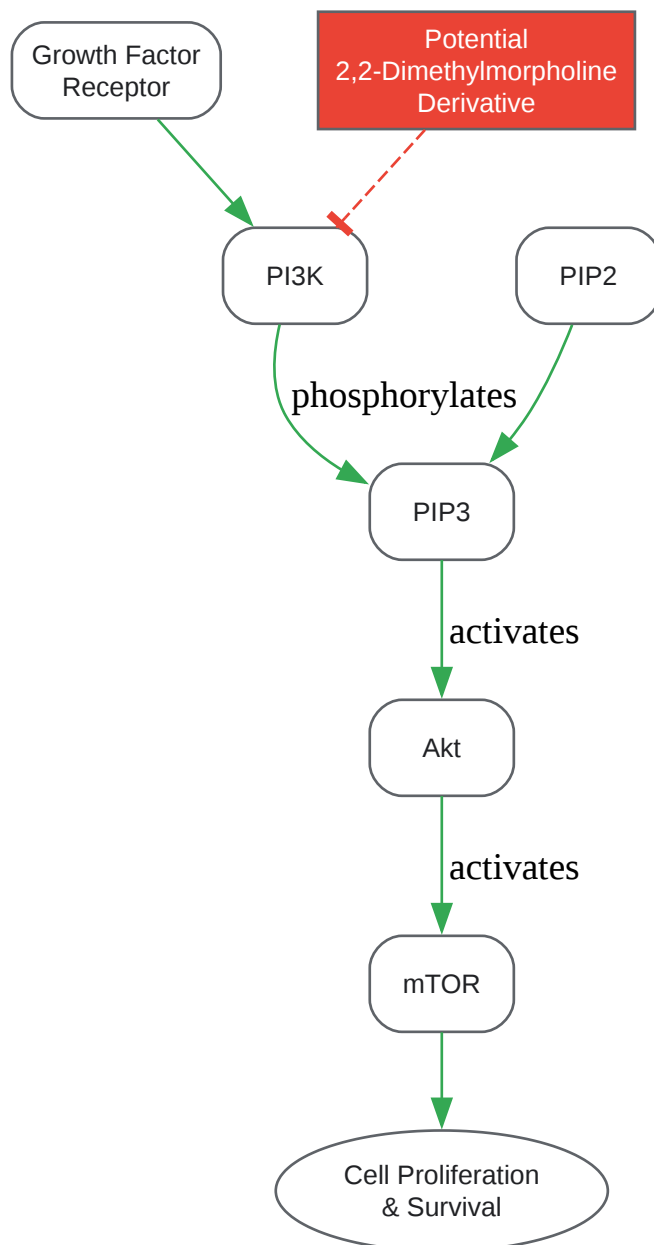
General Synthetic Workflow



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Caption: A generalized workflow for the synthesis of N-aryl-**2,2-dimethylmorpholine** derivatives.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition



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Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a **2,2-dimethylmorpholine** derivative.

Conclusion

While direct experimental data on the biological applications of **2,2-Dimethylmorpholine** is currently sparse, the extensive research on the broader morpholine class of compounds strongly suggests its potential as a valuable building block in medicinal chemistry. The unique steric properties of the gem-dimethyl group at the C2 position may offer advantages in terms of target selectivity and metabolic stability. Further investigation into the synthesis of **2,2-Dimethylmorpholine** derivatives and their evaluation in various biological assays is warranted to unlock their full therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

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